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molecular formula C16H25NO2 B018155 5-Methoxy-3-(di-n-propylamino)chroman CAS No. 110927-00-9

5-Methoxy-3-(di-n-propylamino)chroman

Cat. No. B018155
M. Wt: 263.37 g/mol
InChI Key: GOWYIQOIWRLZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05306830

Procedure details

To a solution of 8-bromo-5-methoxy-3-chromanone (125 mg, 0.49 mmol) in benzene (20 ml) was added di-n-propylamine (0.5 ml, 3.7 mmol) and p-toluenesulfonic acid monohydrate (10 mg, 0.08 mmol). The solution was refluxed for 5 hours with a Dean-Stark apparatus under N2 -atmosphere. The reaction mixture was poured into a Parr-flask, absolute ethanol was added (50 ml) and pH was adjusted to 11 with 2M-NaOH-solution. The product was hydrogenated overnight with Pd/C as catalyst. The catalysst was filtered off and the solvent was evaporated. The residual oil was dissolved in CH2Cl2 and washed with 5% aqueous Na2CO3. The phases were separated and the organic layer was dried (Na2CO3) yielding 99 mg (77%) of the product as an oil with physical data identical with authentic material synthesized by alternative methods.
Name
8-bromo-5-methoxy-3-chromanone
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
77%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([O:13][CH3:14])=[C:6]2[C:11]=1[O:10][CH2:9][C:8](=O)[CH2:7]2.[CH2:15]([NH:18][CH2:19][CH2:20][CH3:21])[CH2:16][CH3:17].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[OH-].[Na+]>C1C=CC=CC=1.[Pd].C(O)C>[CH2:15]([N:18]([CH2:19][CH2:20][CH3:21])[CH:8]1[CH2:7][C:6]2[C:11](=[CH:2][CH:3]=[CH:4][C:5]=2[O:13][CH3:14])[O:10][CH2:9]1)[CH2:16][CH3:17] |f:2.3,4.5|

Inputs

Step One
Name
8-bromo-5-methoxy-3-chromanone
Quantity
125 mg
Type
reactant
Smiles
BrC=1C=CC(=C2CC(COC12)=O)OC
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(CC)NCCC
Name
Quantity
10 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 5 hours with a Dean-Stark apparatus under N2 -atmosphere
Duration
5 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into a Parr-flask
FILTRATION
Type
FILTRATION
Details
The catalysst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with 5% aqueous Na2CO3
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (Na2CO3)

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(C1COC2=CC=CC(=C2C1)OC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 99 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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